
D-Xylonic Acid Calcium Salt Hydrate
概要
説明
“D-Xylonic Acid Calcium Salt Hydrate” is a compound product used in the research of calcium-related disorders serving as a calcium supplement . It is useful in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H22CaO14 . The molecular weight is 406.35 g/mol . The compound has 6 defined atom stereocenters .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 406.35 g/mol . It has 10 hydrogen bond donors and 14 hydrogen bond acceptors . Its topological polar surface area is 244 Ų . The compound has a complexity of 308 .
科学的研究の応用
Biotechnical Production and Industrial Applications
D-Xylonic acid, a derivative of D-Xylonic Acid Calcium Salt Hydrate, is explored for its potential in biotechnical production and various industrial applications. It serves as a cheap, non-food derived alternative to gluconic acid, extensively used in products like pharmaceuticals, food items, solvents, adhesives, dyes, paints, and polishes. Its production involves the microbial fermentation process, utilizing bacteria like Gluconobacter oxydans and genetically modified strains of Escherichia coli and yeast. These organisms can convert plant biomass into D-xylonic acid, highlighting its sustainable aspect (Toivari et al., 2012).
Optimization of Microbial Production
Significant research focuses on optimizing microbial production of D-xylonic acid from various sources. For instance, the yeast Pichia kudriavzevii was genetically engineered to produce D-xylonic acid from D-xylose, even under low pH conditions, which indicates potential for efficient industrial-scale production (Toivari et al., 2013).
Application in Concrete Admixture
Research has also demonstrated the application of calcium xylonate, derived from this compound, as a concrete admixture. This application was evaluated using calcium xylonate produced directly from wheat straw pre-hydrolysate, showcasing its potential as a retarding reducer in concrete performance improvement (Zhou et al., 2018).
Enzymatic Bioconversion Techniques
Advancements in enzymatic bioconversion techniques for producing D-xylonic acid have been explored. An example is the immobilization of xylose dehydrogenase on ferromagnetic nanoparticles for effective conversion of xylose into xylonic acid, showing improved conversion rates and operational stability (L. M S & Nampoothiri, 2022).
Role in Biooxidation Process
The biooxidation process of xylose into xylonate, particularly using Gluconobacter oxydans, has been extensively studied. Research has identified key inhibitors affecting this process and provides insights into the microbial response to these inhibitors, vital for improving production efficiency (Miao et al., 2017).
Structural and Chemical Analysis
There is also research on the structural characterization of calcium salts of carboxylic acids, including those derived from D-xylonic acid. This research provides a foundational understanding of their physical properties, essential for diverse applications (Valor et al., 2002).
Photocatalytic Oxidation for Chemical Production
The photocatalytic oxidation of xylose to D-xylonic acid using catalysts like TiO2/MXenes has been explored for its potential in sustainable chemical production. This method represents a significant step towards eco-friendly and economically viable chemical synthesis from biomass (Chen et al., 2021).
Safety and Hazards
When handling “D-Xylonic Acid Calcium Salt Hydrate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep the container tightly closed . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
作用機序
Target of Action
D-Xylonic Acid Calcium Salt Hydrate is primarily involved in the xylose oxidative pathway (XOP) in microorganisms . The compound’s primary target is the enzyme xylose dehydrogenase, which is crucial in the XOP .
Mode of Action
this compound interacts with its target, xylose dehydrogenase, by undergoing oxidation to form D-xylonolactone . This lactone is then hydrolyzed either non-enzymatically or by lactonases to form D-xylonic acid .
Biochemical Pathways
The biochemical pathway affected by this compound is the xylose oxidative pathway (XOP). This pathway is initiated by D-xylose oxidation to D-xylonolactone by the NAD(P)-dependent xylose dehydrogenase . D-xylonolactone is then hydrolyzed to form D-xylonic acid .
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to participate in these reactions.
Result of Action
The result of this compound’s action is the accumulation of D-xylonic acid. This accumulation can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, D-xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors also contribute to D-xylonic acid accumulation .
生化学分析
Biochemical Properties
D-Xylonic Acid Calcium Salt Hydrate plays a significant role in biochemical reactions, particularly in the xylose oxidative pathway (XOP). It interacts with enzymes such as xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonic acid . The accumulation of D-xylonic acid can perturb cell growth due to its toxicity, affecting enzymatic activity and target product formation . Additionally, this compound can be used in the development of novel biomaterials, particularly in calcium-mediated hydrogel formation for tissue engineering and drug delivery applications .
Cellular Effects
This compound influences various cellular processes. It has been observed to acidify the media and perturb cell growth due to its toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance and cofactor availability . The accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity in engineered microbial strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It binds to xylose dehydrogenase, facilitating the oxidation of D-xylose to D-xylonic acid . This interaction can lead to enzyme inhibition or activation, depending on the concentration and environmental conditions. Additionally, the compound can influence gene expression by altering the availability of cofactors and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity over time . The stability of this compound in different environmental conditions can also affect its efficacy and application in various biochemical processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can serve as a nutritional supplement, providing calcium and other essential nutrients . At high doses, it can lead to toxic or adverse effects, such as perturbation of cellular metabolism and enzyme activity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in the xylose oxidative pathway (XOP), where it is produced from the oxidation of D-xylose by xylose dehydrogenase . This pathway is crucial for the production of various industrially relevant compounds. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound can affect its efficacy and application in various biochemical processes .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-OZFZDKMDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


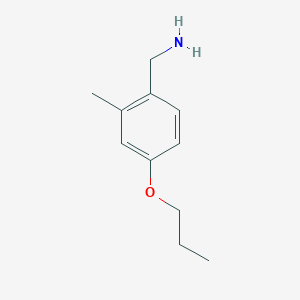
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)
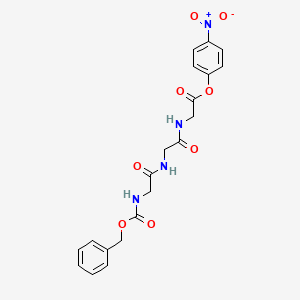
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)

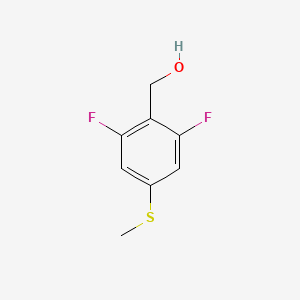
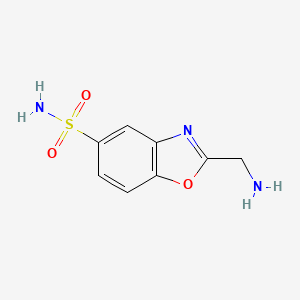
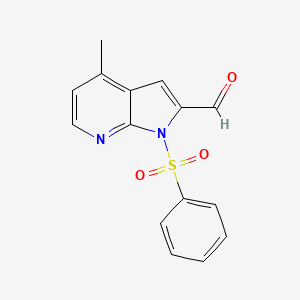
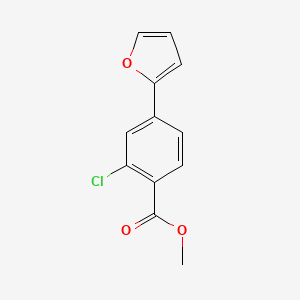

![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)

